molecular formula C10H7NO B1337463 Isoquinoline-4-carbaldehyde CAS No. 22960-16-3

Isoquinoline-4-carbaldehyde

Cat. No. B1337463
CAS RN: 22960-16-3
M. Wt: 157.17 g/mol
InChI Key: RNQQJLYJLDQGGL-UHFFFAOYSA-N
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Patent
US07521462B2

Procedure details

n-Butyllithium (1.6 M in hexanes, 11.0 ml, 17.6 mmol) is added dropwise to a stirred solution of 4-bromoisoquinoline (3.02 g, 14.5 mmol) and anhydrous tetrahydrofuran (100 ml) at −78° C. under nitrogen. The reaction is stirred for 45 min at −78° C. and then dimethylformamide (6.0 ml, 77.5 mmol) is added. The reaction is then stirred for 3 h at −78° C. before it is quenched with water. The reaction is then poured into saturated sodium bicarbonate solution (200 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is washed with brine and dried over sodium sulfate. The sodium sulfate is filtered and the crude product is concentrated on a rotary evaporator. The crude product is purified by flash chromatography on silica gel eluting with 50% ethyl acetate/hexanes to yield (0.74 g, 33%) of isoquinoline-4-carboxaldehyde: mass spectrum (ion spray): m/z=158.1 (M+1).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9][CH:8]=1.CN(C)[CH:19]=[O:20]>O1CCCC1>[CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([CH:19]=[O:20])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.02 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 45 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is then stirred for 3 h at −78° C. before it
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is quenched with water
ADDITION
Type
ADDITION
Details
The reaction is then poured into saturated sodium bicarbonate solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×3)
WASH
Type
WASH
Details
The ethyl acetate is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the crude product is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel eluting with 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=NC=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.